SERT Binding Affinity Matches Vortioxetine (Ki = 1.59 nM vs 1.6 nM) Despite a Simpler Molecular Scaffold
In competition binding assays using [3H]citalopram in human kidney cells expressing human SERT, N,N-dimethyl-N-[2-(phenylsulfanyl)benzyl]amine (designated compound 13) exhibited a Ki of 1.59 ± 1.23 nM [1]. This affinity is essentially identical to that of vortioxetine, the clinically approved multimodal antidepressant, which displays a human SERT Ki of 1.6 nM [2]. The equivalence in SERT engagement occurs despite the absence in compound 13 of the piperazine ring and additional receptor pharmacophores present in vortioxetine.
| Evidence Dimension | SERT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.59 ± 1.23 nM (compound 13, n = 3 independent assays) |
| Comparator Or Baseline | Vortioxetine: Ki = 1.6 nM (human SERT, in vitro binding) |
| Quantified Difference | ≈ 0.01 nM difference; affinities are essentially identical |
| Conditions | [3H]citalopram competition binding, human SERT transfected in HEK cells; vortioxetine data from previously published in vitro binding affinity assays |
Why This Matters
For researchers requiring a high-affinity SERT ligand with a simplified structure for mechanistic studies or radiotracer development, this compound provides vortioxetine-level SERT engagement without the added molecular complexity of the piperazine-containing clinical drug.
- [1] Jarkas, N.; McConathy, J.; Voll, R. J.; Goodman, M. M. J. Med. Chem. 2005, 48 (13), 4254–4265 (Table 1, compound 13). View Source
- [2] Sanchez, C.; Asin, K. E.; Artigas, F. Vortioxetine, a novel antidepressant with multimodal activity: review of preclinical and clinical data. Table 2: In vitro binding affinity, Ki (nM) for human targets. PMC article PMC4241092. View Source
